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Compound of Interest

Compound Name:
6-Bromo-3-methoxypyridin-2-

amine

Cat. No.: B1526642 Get Quote

6-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative featuring three key

functional groups: a bromine atom, a methoxy group, and an amino group. This specific

arrangement provides a versatile platform for orthogonal chemical modifications, making it a

valuable intermediate in the synthesis of complex molecular architectures.

Table 1.1: Chemical Identifiers for 6-Bromo-3-methoxypyridin-2-amine

Identifier Value

IUPAC Name 6-bromo-3-methoxypyridin-2-amine[1]

CAS Number 916737-77-4[1][2][3][4]

Molecular Formula C₆H₇BrN₂O[1][2][3]

Molecular Weight 203.04 g/mol [1][2]

Canonical SMILES COC1=C(N=C(C=C1)Br)N[1][3]

InChI Key VGGUXXXEJBQZHL-UHFFFAOYSA-N[1]

| Synonyms | 2-Amino-6-bromo-3-methoxypyridine[1] |

Table 1.2: Computed Physicochemical Properties While experimental data for properties such

as melting and boiling points are not widely published, computational models provide valuable
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estimates for guiding experimental design.

Property Value (Predicted) Source

XLogP3 1.9 PubChem

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 51.3 Å² PubChem

Heavy Atom Count 10 PubChem[1]

Section 2: Safety and Handling
Proper handling of 6-Bromo-3-methoxypyridin-2-amine is critical. The compound is classified

as hazardous, and appropriate personal protective equipment (PPE) and engineering controls

must be utilized.

Table 2.1: GHS Hazard and Precautionary Information | Category | Information | Reference | | :-

-- | :--- | :--- | | Pictogram |

| ECHA C&L Inventory[1] | | Signal Word | Warning | ECHA C&L Inventory[1] | | Hazard
Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if
inhaled. | ECHA C&L Inventory[1] | | Precautionary Statements | P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat,
drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye
protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON
SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and
keep comfortable for breathing.P501: Dispose of contents/container to an approved waste
disposal plant. | ECHA C&L Inventory[1] |
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Causality Behind Safety Precautions: The hazard profile stems from the compound's potential

to be absorbed through ingestion, skin contact, or inhalation, and to subsequently interfere with

biological processes. The precautionary statements mandate the use of barriers (gloves, lab

coat, eye protection) and engineering controls (fume hood) to prevent systemic exposure.

Section 3: Synthesis and Spectroscopic
Characterization
Representative Synthetic Approach
While a specific published synthesis for 6-Bromo-3-methoxypyridin-2-amine is not readily

available, a reliable and field-proven method for producing analogous compounds is the direct

electrophilic bromination of a substituted aminopyridine precursor. The following protocol,

adapted from established methodologies for pyridine bromination, illustrates the core

principles.[5] The key challenge is controlling regioselectivity, as the amino group is a strong

ortho-, para-director.
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Reaction Setup

Bromination

Work-up & Purification

Dissolve 3-methoxy-pyridin-2-amine
in anhydrous solvent (e.g., MeCN)

Cool solution to 0°C
(ice bath)

Add N-Bromosuccinimide (NBS)
(1.0-1.2 eq.) portion-wise

Stir at 0°C to room temp
(Monitor by TLC/LC-MS)

Quench with aq. Na₂S₂O₃

Extract with organic solvent
(e.g., EtOAc or DCM)

Wash organic layer
(sat. NaHCO₃, brine)

Dry (Na₂SO₄), filter,
and concentrate

Purify via flash column
chromatography

6-Bromo-3-methoxypyridin-2-amine

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.
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Table 3.1: Experimental Protocol for Representative Bromination
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Step Procedure Rationale & Expert Insight

1. Setup

In a dry, inert-atmosphere
flask, dissolve the
precursor (e.g., 3-
methoxypyridin-2-amine)
(1.0 eq.) in anhydrous
acetonitrile.

Anhydrous conditions are
crucial to prevent side
reactions with the
brominating agent.

2. Cooling
Cool the solution to 0 °C in an

ice bath.

The reaction is exothermic;

cooling helps control the

reaction rate and minimize the

formation of di-brominated

byproducts.

3. Reagent Addition

Add N-Bromosuccinimide

(NBS) (1.0-1.2 eq.) in small

portions over 20-30 minutes.

Portion-wise addition maintains

a low concentration of the

electrophilic bromine species,

enhancing regioselectivity.

4. Reaction

Allow the mixture to slowly

warm to room temperature and

stir for 2-6 hours. Monitor

progress via TLC or LC-MS

until the starting material is

consumed.

Reaction time is empirical and

must be determined by

monitoring to avoid over-

reaction.

5. Quench

Cool the mixture and carefully

add a saturated aqueous

solution of sodium thiosulfate

(Na₂S₂O₃) to neutralize any

unreacted bromine.

This is a critical safety and

purification step. The reaction

is complete when the

orange/yellow color of bromine

dissipates.

6. Extraction

Dilute with an organic solvent

(e.g., ethyl acetate) and wash

sequentially with saturated

sodium bicarbonate and brine.

The washes remove acidic

byproducts (succinimide) and

inorganic salts.

7. Isolation Dry the organic layer over

anhydrous sodium sulfate

(Na₂SO₄), filter, and

This isolates the crude

product.
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Step Procedure Rationale & Expert Insight

concentrate under reduced

pressure.

| 8. Purification | Purify the residue by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient. | Chromatography is necessary to separate the desired

6-bromo isomer from other constitutional isomers and impurities. |

Spectroscopic Characterization
Full spectral data for 6-Bromo-3-methoxypyridin-2-amine, including ¹H NMR, ¹³C NMR, IR,

and MS, are available from commercial vendors and chemical databases.[6] The expected data

signatures are summarized below.

Table 3.2: Predicted Spectroscopic Data

Spectrum Feature
Expected Chemical Shift /
Value

¹H NMR Aromatic H (C4-H) ~6.6-6.8 ppm (d)

Aromatic H (C5-H) ~7.2-7.4 ppm (d)

Methoxy (-OCH₃) ~3.8-4.0 ppm (s, 3H)

Amine (-NH₂) ~4.5-5.5 ppm (br s, 2H)

¹³C NMR

6 distinct signals for the

pyridine ring carbons and 1 for

the methoxy carbon.

-

| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic pattern for one bromine atom: [M]⁺ at m/z 202

and [M+2]⁺ at m/z 204 with ~1:1 intensity. |

Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Bromo-3-methoxypyridin-2-amine is rooted in the distinct reactivity

of its functional groups, which allows for selective, stepwise elaboration of the core structure.
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Reactivity of 6-Bromo-3-methoxypyridin-2-amine

Transformations at C6-Br Transformations at C2-NH₂

6-Bromo-3-methoxypyridin-2-amine

C6-Br Bond
(Electrophilic Site)

Activated by Ring N

C2-NH₂ Group
(Nucleophilic Site)

Electron Donating Group

Suzuki Coupling
(C-C bond formation)

Buchwald-Hartwig
(C-N bond formation)

SNAr
(Displacement with Nu⁻)

Acylation / Sulfonylation
(Amide/Sulfonamide formation) Heterocycle Formation

Click to download full resolution via product page

Caption: Key reactive sites and associated synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling

reactions. This is the most powerful and common application of this building block.

Scientific Rationale: The C(sp²)-Br bond can readily undergo oxidative addition to a Pd(0)

catalyst. The electron-deficient nature of the pyridine ring facilitates this step. This allows for

the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-heteroatom

(e.g., Buchwald-Hartwig, Ullmann) bonds.[7][8]

Table 4.1: Representative Protocol for Suzuki-Miyaura Coupling
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Step Procedure Expert Insight

1. Setup

In an oven-dried Schlenk
tube, combine 6-bromo-3-
methoxypyridin-2-amine
(1.0 eq.), the desired
arylboronic acid (1.2-1.5
eq.), a palladium catalyst
(e.g., Pd(PPh₃)₄, 2-5 mol%),
and a base (e.g., K₂CO₃ or
Cs₂CO₃, 2.0-3.0 eq.).[9]

The choice of catalyst,
ligand, and base is
substrate-dependent and
may require screening for
optimal results. Degassing
the solvent is critical to
prevent oxidation of the
Pd(0) catalyst.

2. Reaction

Add a degassed solvent

system (e.g., 1,4-

dioxane/water or

toluene/water). Heat the

mixture under an inert

atmosphere (N₂ or Ar) at 80-

110 °C. Monitor by TLC/LC-

MS.

The reaction is typically

complete within 4-24 hours.

3. Work-up

Cool to room temperature,

dilute with water, and extract

with an organic solvent (e.g.,

ethyl acetate).

Standard aqueous work-up

removes the inorganic base

and boronic acid byproducts.

| 4. Purification | Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify

by flash chromatography or recrystallization. | Purification yields the desired 6-aryl-3-

methoxypyridin-2-amine product. |

Nucleophilic Aromatic Substitution (SNAr)
The C6 position of the pyridine ring is electron-deficient (δ+) due to the strong inductive effect

of the ring nitrogen atom. This makes the C6-Br bond highly susceptible to attack by strong

nucleophiles.

Scientific Rationale: The electronegative nitrogen atom provides stabilization for the negative

charge that develops in the Meisenheimer complex intermediate, which is the rate-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pdf.benchchem.com/21/Application_Notes_and_Protocols_for_2_Bromo_3_methoxypyridine_in_Medicinal_Chemistry_Research.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determining step of the SNAr mechanism.[7][10] This reactivity is a hallmark of halogens at

the 2- and 6-positions of a pyridine ring. Common nucleophiles include alkoxides, thiolates,

and secondary amines.

Reactions of the 2-Amino Group
The amino group at the C2 position is a potent nucleophile and can participate in a wide range

of reactions.

Scientific Rationale: The lone pair on the nitrogen atom is readily available for reaction with

electrophiles. This allows for:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form stable

amides and sulfonamides, respectively. This can be used as a protecting group strategy or

to introduce new functionality.[8]

Condensation/Cyclization: The amino group can act as a nucleophile in intramolecular or

intermolecular reactions to construct new heterocyclic rings, such as pyridopyrimidines or

other fused systems.[11]

Section 5: Conclusion and Applications
6-Bromo-3-methoxypyridin-2-amine is a quintessential example of a modern synthetic

building block. Its trifunctional nature allows for a programmed and regioselective approach to

molecular construction. Researchers can leverage the robust palladium-catalyzed coupling at

the C6-Br bond, perform SNAr reactions at the same position, or elaborate the molecule via the

C2-amino group. This versatility makes it an invaluable intermediate in the synthesis of novel

compounds for:

Pharmaceutical Development: As a scaffold for kinase inhibitors, GPCR modulators, and

other therapeutically relevant agents.

Agrochemical Research: For the development of new herbicides and pesticides with targeted

biological activity.

Materials Science: In the synthesis of organic semiconductors and photoluminescent

materials.
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By understanding the fundamental principles governing its reactivity, scientists can effectively

integrate this powerful intermediate into complex synthetic campaigns to accelerate innovation

and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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